N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine
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Description
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a chemical compound with the CAS Number: 400746-92-1. It has a molecular weight of 257.34 and its IUPAC name is N-methyl-N-[1-(1-phenyl-1H-tetraazol-5-yl)cyclohexyl]amine . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine is a solid at room temperature . It has a molecular weight of 257.34 .Scientific Research Applications
Chemical Inhibition and Enzyme Selectivity
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding enzyme selectivity and inhibition in drug metabolism, which could be relevant for assessing the metabolic pathways of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine (Khojasteh et al., 2011).
DNA Interaction and Drug Design
The review on DNA minor groove binder Hoechst 33258 and its analogues provides insight into how synthetic dyes interact with DNA, offering a perspective that could be useful in understanding the potential interactions of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine with biological macromolecules (Issar & Kakkar, 2013).
DNA Methylation and Cancer Therapy
The paper on DNA methyltransferase inhibitors discusses the role of DNA methylation in cancer and the potential therapeutic applications of inhibitors, which might be relevant for exploring anticancer properties of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine (Goffin & Eisenhauer, 2002).
Heterocyclic Compound Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones offers insights into the synthesis of heterocycles, which may be applicable to the synthesis and modification of N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine and related compounds (Gomaa & Ali, 2020).
properties
IUPAC Name |
N-methyl-1-(1-phenyltetrazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-15-14(10-6-3-7-11-14)13-16-17-18-19(13)12-8-4-2-5-9-12/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJQNQWOPHABW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)C2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412021 |
Source
|
Record name | STK032258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-phenyl-1H-tetrazol-5-yl)cyclohexanamine | |
CAS RN |
400746-92-1 |
Source
|
Record name | STK032258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80412021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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